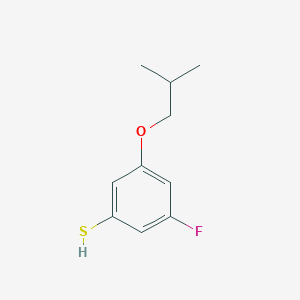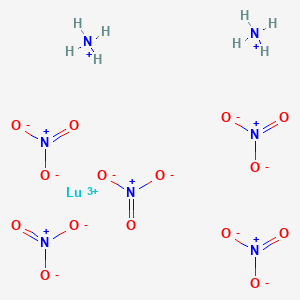
Diammonium lutetium pentanitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium lutetium pentanitrate is a chemical compound with the molecular formula H8LuN7O15 It is composed of lutetium, a rare earth element, and nitrate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium lutetium pentanitrate typically involves the reaction of lutetium oxide or lutetium chloride with nitric acid, followed by the addition of ammonium nitrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Lu}_2\text{O}_3 + 10 \text{HNO}_3 \rightarrow 2 \text{Lu(NO}_3\text{)}_3 + 3 \text{H}_2\text{O} ]
[ \text{Lu(NO}_3\text{)}_3 + 2 \text{NH}_4\text{NO}_3 \rightarrow \text{(NH}_4\text{)}_2\text{Lu(NO}_3\text{)}_5 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to ensure the consistency and quality of the product. The process includes purification steps to remove any impurities and achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Diammonium lutetium pentanitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lutetium oxide and nitrogen oxides.
Reduction: Reduction reactions can convert the nitrate groups to nitrite or ammonia, depending on the reducing agent used.
Substitution: The nitrate groups can be substituted with other anions or ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as chloride or sulfate in aqueous solutions.
Major Products Formed
Oxidation: Lutetium oxide (Lu2O3) and nitrogen oxides (NOx).
Reduction: Lutetium nitrite (Lu(NO2)3) or lutetium ammonia complexes.
Substitution: Lutetium chloride (LuCl3) or lutetium sulfate (Lu2(SO4)3).
Scientific Research Applications
Diammonium lutetium pentanitrate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other lutetium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its therapeutic applications, particularly in targeted radiotherapy for cancer treatment.
Industry: Utilized in the production of high-performance materials and as a component in specialized coatings and ceramics.
Mechanism of Action
The mechanism of action of diammonium lutetium pentanitrate involves its interaction with molecular targets and pathways in biological systems. In medical applications, the compound can deliver lutetium-177, a radioactive isotope, to specific cells or tissues. The lutetium-177 emits beta particles, which can destroy cancer cells by causing DNA damage and inducing cell death. The targeting is achieved through the use of ligands that bind to specific receptors on the surface of cancer cells.
Comparison with Similar Compounds
Diammonium lutetium pentanitrate can be compared with other similar compounds, such as:
Diammonium lanthanum pentanitrate (H8LaN7O15): Similar in structure but contains lanthanum instead of lutetium. It has different chemical and physical properties due to the difference in the central metal ion.
Diammonium yttrium pentanitrate (H8YN7O15): Contains yttrium, another rare earth element, and exhibits distinct properties and applications.
The uniqueness of this compound lies in its specific interactions and applications, particularly in the field of nuclear medicine, where lutetium-177 plays a crucial role in targeted radiotherapy.
Properties
CAS No. |
93918-75-3 |
|---|---|
Molecular Formula |
H8LuN7O15 |
Molecular Weight |
521.07 g/mol |
IUPAC Name |
diazanium;lutetium(3+);pentanitrate |
InChI |
InChI=1S/Lu.5NO3.2H3N/c;5*2-1(3)4;;/h;;;;;;2*1H3/q+3;5*-1;;/p+2 |
InChI Key |
SJJZWUQHAFATKR-UHFFFAOYSA-P |
Canonical SMILES |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Lu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


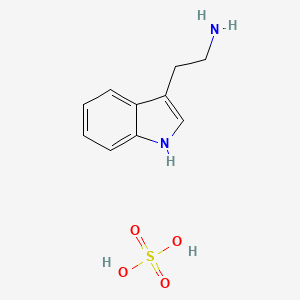
![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
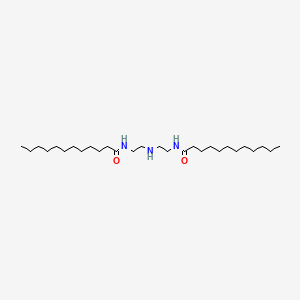
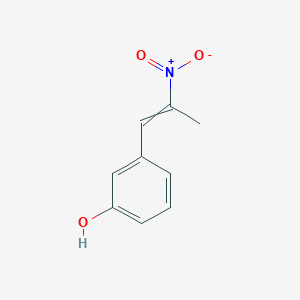
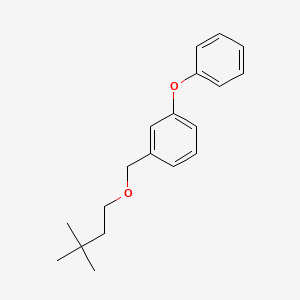
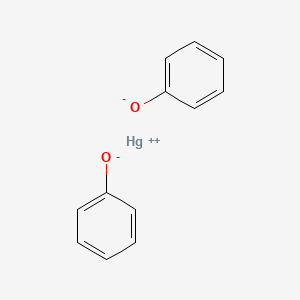
![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)



